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Compound of Interest

4-BROMO-3-METHOXYPHENOL
BENZYL ETHER

Cat. No.: B066074

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
bromo-3-methoxyphenol benzyl ether. The document details the synthesis, and
spectroscopic characterization of this compound, presenting data in a clear and accessible
format for researchers and professionals in the field of drug development and organic
chemistry.

Chemical Structure and Properties

4-Bromo-3-methoxyphenol benzyl ether is an aromatic ether with the chemical formula
C14H13BrO2 and a molecular weight of 293.16 g/mol .[1] Its structure combines a substituted
phenolic moiety with a benzyl protecting group.

Synonyms: 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-
Benzyloxy-1-bromo-2-methoxybenzene[1] CAS Number: 171768-67-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-3-methoxyphenol benzyl ether
is provided in the table below.
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Property Value

Molecular Formula C14H13BrO2

Molecular Weight 293.16 g/mol

Boiling Point 377.8 °C at 760 mmHg[1]

Density 1.367 g/cm3[1]

Flash Point 166.1 °C[1]
Synthesis

The synthesis of 4-bromo-3-methoxyphenol benzyl ether is achieved via a Williamson ether
synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide
by a phenoxide ion. In this case, 4-bromo-3-methoxyphenol is deprotonated by a weak base,
typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then
reacts with benzyl bromide to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

4-bromo-3-methoxyphenol

e Benzyl bromide

¢ Anhydrous potassium carbonate (K2CO3)
o Acetone (anhydrous)

» Dichloromethane (CH2Cl2)

 Brine solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:
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To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous
potassium carbonate (1.5 eq).

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of
the phenoxide.

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in dichloromethane and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the purified 4-bromo-3-methoxyphenol benzyl ether.

Synthesis Workflow
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Caption: Williamson Ether Synthesis Workflow.
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Structure Elucidation via Spectroscopic Methods

The structure of 4-bromo-3-methoxyphenol benzyl ether is confirmed through a combination

of spectroscopic techniques, including *H NMR, 33C NMR, IR spectroscopy, and mass

spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted chemical shifts for 4-bromo-3-methoxyphenol benzyl

ether are summarized below.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.45-7.30 m 5H Ar-H (benzyl)
~7.15 d 1H Ar-H
~6.85 d 1H Ar-H
~6.70 dd 1H Ar-H
~5.10 S 2H O-CH2-Ph
~3.85 S 3H O-CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts are presented in the following table.
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Chemical Shift (6, ppm) Assignment

~157 C-O (aromaitic)

~150 C-0O (aromatic)

~136 C (quaternary, benzyl)
~133 C-H (aromatic)

~129 C-H (aromatic, benzyl)
~128 C-H (aromatic, benzyl)
~127 C-H (aromatic, benzyl)
~115 C-H (aromatic)

~112 C-Br (aromatic)

~105 C-H (aromatic)

~71 O-CH2-Ph

~56 O-CHs

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key
characteristic absorption bands for 4-bromo-3-methoxyphenol benzyl ether are expected at
the following wavenumbers.
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Wavenumber (cm~?)

Bond Vibration

Functional Group

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (CH2, CHs)
~1600, ~1480 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1050 C-O stretch Alky! ether

~750-700 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M*) for 4-bromo-3-methoxyphenol benzyl ether

would be observed at m/z 292 and 294 with an approximate 1:1 ratio, characteristic of the

presence of a single bromine atom.

Predicted Fragmentation Pathway:

[C14H13BrOz]*
m/z = 292/294

ﬁnzyhc cleavag\e&oss of C7H7 radical

[C7H7]*
m/z =91

[C7HeBrO2z]*
m/z = 201/203

oss of CH3 radical

[CeH3BrO|*
m/z = 170/172
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Caption: Predicted Mass Spectrometry Fragmentation.

A prominent peak is expected at m/z 91, corresponding to the tropylium ion ([C7H7]*), which is
a very stable fragment formed by the cleavage of the benzyl group. Another significant
fragment would be observed at m/z 201/203, resulting from the loss of the benzyl radical.

Applications in Research and Drug Development

4-Bromo-3-methoxyphenol benzyl ether serves as a versatile intermediate in organic
synthesis. The presence of the bromine atom allows for further functionalization through
various cross-coupling reactions, while the methoxy and benzyloxy groups can be selectively
cleaved if necessary. These characteristics make it a valuable building block for the synthesis
of more complex molecules with potential applications in the pharmaceutical and agrochemical
industries.[1]

Conclusion

The structure of 4-bromo-3-methoxyphenol benzyl ether can be unequivocally determined
through a combination of synthetic methodology and spectroscopic analysis. The Williamson
ether synthesis provides a reliable route for its preparation. The predicted *H NMR, 3C NMR,
IR, and mass spectral data are consistent with the proposed structure and provide a
comprehensive fingerprint for its identification. This guide serves as a valuable resource for
chemists involved in the synthesis and characterization of novel organic compounds for various
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenol-benzyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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